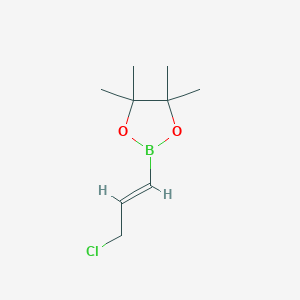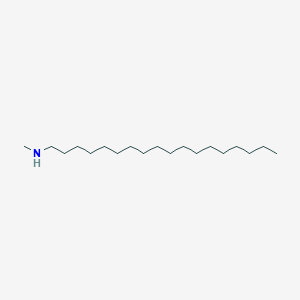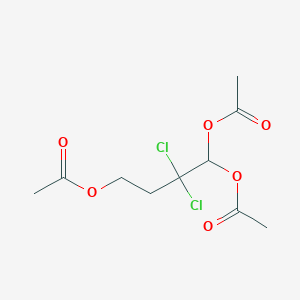
4-エチル-1-ナフトエ酸
概要
説明
4-Ethyl-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₂O₂. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is known for its applications in the preparation of antimalarial compounds and exhibits some plant-growth activity .
科学的研究の応用
4-Ethyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly antimalarial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It has been used in the preparation of antimalarial compounds and has shown to have plant-growth activity .
Biochemical Pathways
These organisms can metabolize these compounds through various metabolic routes, leading to a variety of downstream effects .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
生化学分析
Biochemical Properties
The biochemical properties of 4-Ethyl-1-naphthoic acid are not well-studied. It is known that this compound is involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that 4-Ethyl-1-naphthoic acid interacts with are not yet identified .
Cellular Effects
It is known that the compound has plant-growth activity , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4-Ethyl-1-naphthoic acid vary with different dosages in animal models .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-naphthoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-ethyl-1-naphthyl ketone is reacted with carbon dioxide in the presence of a catalyst such as aluminum chloride to yield 4-Ethyl-1-naphthoic acid .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst like p-toluenesulfonic acid. The resulting product is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain 4-Ethyl-1-naphthoic acid .
Industrial Production Methods: Industrial production of 4-Ethyl-1-naphthoic acid typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 4-Ethyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Naphthoic acid derivatives.
Reduction: 4-Ethyl-1-naphthyl alcohol.
Substitution: Halogenated naphthoic acids.
類似化合物との比較
- 1-Naphthoic acid
- 2-Naphthoic acid
- 4-Methyl-1-naphthoic acid
Comparison: 4-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the fourth position, which imparts distinct chemical and biological properties compared to its analogs. For instance, 4-Methyl-1-naphthoic acid has a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity. The ethyl group in 4-Ethyl-1-naphthoic acid enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
特性
IUPAC Name |
4-ethylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325055 | |
| Record name | 4-Ethyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91902-58-8 | |
| Record name | 91902-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



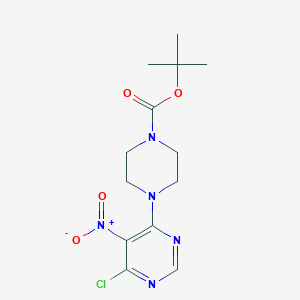



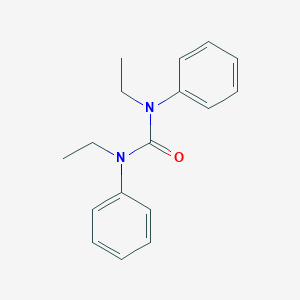
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
